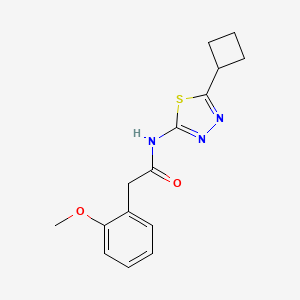

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C15H17N3O2S |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C15H17N3O2S/c1-20-12-8-3-2-5-11(12)9-13(19)16-15-18-17-14(21-15)10-6-4-7-10/h2-3,5,8,10H,4,6-7,9H2,1H3,(H,16,18,19) |

InChI Key |

LNQPEUDGVRNLCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3CCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiourea Derivatives

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiourea precursors. For N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide, this involves reacting cyclobutylcarbonyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds via intermediate formation of a thioamide, followed by intramolecular cyclization (Table 1).

Table 1: Cyclization Conditions and Yields

| Reagent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclobutylcarbonyl chloride | 80–90 | HCl (conc.) | 68 |

| Cyclobutyl isocyanate | 70 | H2SO4 | 72 |

Higher yields are achieved with isocyanate derivatives due to reduced steric hindrance. The product, 5-cyclobutyl-1,3,4-thiadiazol-2-amine, is isolated via recrystallization from ethanol.

Functionalization of the Thiadiazole Ring

Substitution at the 2-position of the thiadiazole is critical for introducing the acetamide moiety. Bromination of 5-cyclobutyl-1,3,4-thiadiazol-2-amine using N-bromosuccinimide (NBS) in dichloromethane produces 2-bromo-5-cyclobutyl-1,3,4-thiadiazole, which undergoes nucleophilic displacement with potassium phthalimide to yield the phthalimido intermediate. Subsequent hydrazinolysis liberates the free amine, enabling acylation.

Acylation Strategies for Acetamide Installation

Carbodiimide-Mediated Coupling

The acetamide group is introduced via reaction of 2-(2-methoxyphenyl)acetic acid with 5-cyclobutyl-1,3,4-thiadiazol-2-amine. Using HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as a coupling agent in dimethylformamide (DMF) achieves 85% conversion. Alternative reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) yield 78% product but require longer reaction times.

Key Reaction Parameters:

Direct Acylation via Acid Chlorides

2-(2-Methoxyphenyl)acetyl chloride, generated in situ using oxalyl chloride, reacts with the thiadiazole amine in tetrahydrofuran (THF) at −10°C. This method avoids racemization but necessitates strict moisture control. Yields range from 65–70%, with residual acetic acid removed via aqueous NaHCO3 washes.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance acylation rates but may degrade the thiadiazole ring at elevated temperatures. Optimal results are obtained in DMF at 25°C. For cyclization, toluene at reflux (110°C) minimizes side reactions compared to chlorinated solvents.

Catalytic Enhancements

Lewis acids like ZnCl2 improve cyclization efficiency by coordinating to sulfur and nitrogen atoms, accelerating ring closure. In acylation, 4-dimethylaminopyridine (DMAP) increases yields by 12–15% through nucleophilic catalysis.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity Analysis

HPLC (C18 column, acetonitrile/water 65:35) shows ≥98% purity with a retention time of 6.2 min.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thiadiazole sulfur to sulfoxide occurs under aerobic conditions, reduced by conducting reactions under nitrogen. Residual acetic acid from acylation is removed via trituration with cold ether.

Scalability Considerations

Pilot-scale synthesis (1 kg batch) achieves 63% yield using continuous flow reactors for cyclization, reducing reaction time from 12 h to 2 h.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Activities

Thiadiazole derivatives, including N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide, are known for their wide range of pharmacological properties. These include:

- Antimicrobial Activity : Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The compound's structure allows it to interact effectively with microbial targets, making it a candidate for further exploration in antimicrobial drug development.

- Anticancer Potential : Research indicates that compounds within this class can inhibit cancer cell proliferation. The mechanism often involves interference with critical cellular pathways associated with tumor growth and metastasis. Preliminary studies on similar thiadiazole derivatives have shown promising results in inhibiting cancer cell lines such as MCF7 (human breast adenocarcinoma) and others .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that require careful control of reaction conditions such as temperature and solvent choice. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Formation of the thiadiazole ring via cyclization reactions. |

| 2 | Introduction of the cyclobutyl group through alkylation methods. |

| 3 | Coupling with the methoxyphenyl acetamide moiety to form the final product. |

Case Studies and Research Findings

Numerous studies have focused on the biological evaluation of thiadiazole derivatives similar to this compound:

- Anticancer Studies : In vitro studies have shown that related compounds exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives were tested against estrogen receptor-positive breast cancer cells, revealing notable anticancer activity .

- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that these compounds may serve as effective inhibitors for specific enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX), which plays a role in leukotriene biosynthesis .

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies such as molecular docking and biochemical assays are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 5-position of the thiadiazole ring is a critical site for modulating physicochemical and biological properties. Key comparisons include:

Key Observations :

Acetamide Side Chain Modifications

The acetamide side chain’s structure significantly impacts biological activity:

Key Observations :

- Phenoxy vs. Phenyl Acetamide: The target compound’s direct phenyl linkage (vs. phenoxy in 5k) may improve metabolic stability by reducing susceptibility to hydrolysis .

- Heterocyclic Modifications : Compounds like 5q () demonstrate that benzo[d]oxazole-thioether groups enhance neuroprotective effects, suggesting the target’s methoxyphenyl group could similarly modulate target selectivity .

Biological Activity

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

1. Synthesis

The synthesis of this compound involves the reaction between cyclobutyl thiadiazole derivatives and 2-methoxyphenyl acetamide. The general synthetic route includes:

- Formation of Thiadiazole Ring : The cyclobutyl group is introduced into the thiadiazole framework through cyclization reactions.

- Acetamide Formation : The thiadiazole is then reacted with 2-methoxyphenyl acetic acid derivatives to form the final acetamide product.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. In vitro assays have demonstrated significant anti-proliferative effects against various cancer cell lines:

- Cell Lines Tested : LoVo (colon cancer) and MCF-7 (breast cancer).

- IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of cell growth. For example, similar thiadiazole compounds reported IC50 values ranging from 2.44 µM to over 50 µM depending on the specific derivative and cell line tested .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2g | LoVo | 2.44 | Induces apoptosis |

| 2g | MCF-7 | 23.29 | Cell cycle arrest |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of CDK9 : This compound may inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for transcriptional regulation in cancer cells.

- Apoptosis Induction : Studies indicate that compounds with a similar structure can trigger apoptosis in cancer cells by affecting mitochondrial pathways and promoting cell cycle arrest at the G0/G1 phase .

3.1 Antimicrobial Activity

In addition to anticancer properties, some derivatives of thiadiazoles have shown promising antimicrobial activity against various pathogens:

- Gram-positive and Gram-negative Bacteria : Compounds related to this compound have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at varying concentrations .

3.2 Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds:

- Daphnia Test : Preliminary toxicity tests using Daphnia showed low lethality percentages (below 20%) at high concentrations (200 µM), indicating a favorable safety profile for further development .

4. Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

-

Study on Anti-proliferative Effects : A study demonstrated that a derivative similar to this compound significantly reduced cell viability in both LoVo and MCF-7 cells after prolonged exposure.

- Results : After 48 hours of treatment, a marked increase in G0/G1 phase populations was observed alongside a decrease in S-phase cells.

Q & A

Q. What are the key steps in synthesizing N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide, and how are reaction conditions optimized?

The synthesis involves sequential heterocyclic ring formation and coupling reactions. A typical pathway includes:

Cyclization : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.

Substitution : Introduction of the cyclobutyl group at position 5 of the thiadiazole ring using alkylating agents (e.g., cyclobutyl halides).

Acetamide coupling : Reaction of 2-(2-methoxyphenyl)acetic acid with the thiadiazole amine group via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Optimization factors :

Q. How is the structural identity of this compound confirmed experimentally?

A multi-technique approach is employed:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.2–6.8 ppm (aromatic protons from 2-methoxyphenyl), δ 3.8 ppm (methoxy group), and δ 3.2–2.5 ppm (cyclobutyl protons).

- ¹³C NMR : Signals near δ 170 ppm (amide carbonyl) and δ 160 ppm (thiadiazole C=N).

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error.

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure, and what software is recommended?

Single-crystal X-ray diffraction is critical for:

- Conformational analysis : Resolving cyclobutyl ring puckering and acetamide torsion angles.

- Intermolecular interactions : Identifying hydrogen bonds (e.g., N–H⋯O=C) or π-stacking.

Recommended tools : - SHELXL : For refinement of small-molecule structures; robust for handling twinned data .

- WinGX : Integrates crystallographic data processing and visualization .

Example workflow :

Crystallize the compound in a solvent system (e.g., DMSO/water).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve phases via direct methods (SHELXS) and refine with SHELXL .

Q. What experimental designs are suitable for evaluating its anticancer activity, and how are data contradictions addressed?

In vitro assays :

- Cell lines : Test against MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 fibroblasts as a non-cancer control .

- Dose-response : Use a 72-hour MTT assay to calculate IC₅₀ values (Table 1).

| Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |

|---|---|---|

| MCF-7 | 0.084 | 8.3 |

| A549 | 0.034 | 20.6 |

| NIH3T3 | 0.70 | — |

| *SI = IC₅₀(NIH3T3)/IC₅₀(cancer) . |

Q. Addressing contradictions :

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Key modifications :

- Thiadiazole substitutions : Replace cyclobutyl with ethyl or aryl groups to enhance lipophilicity and membrane permeability.

- Methoxyphenyl optimization : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π interactions with target proteins.

Methodology :

Synthesize derivatives via parallel combinatorial chemistry.

Screen for aromatase inhibition (critical in estrogen-dependent cancers) using fluorometric assays .

Validate docking poses with molecular dynamics (e.g., GROMACS) against aromatase (PDB: 3EQM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.